Z-Ile-NH

Description

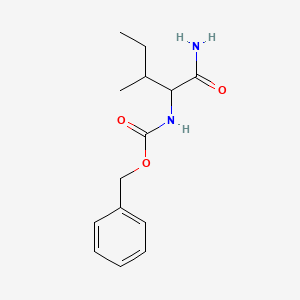

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQPWKDTCRXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Z-L-Isoleucinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-L-isoleucinamide (Z-L-Isoleucinamide), a protected amino acid amide with applications in peptide synthesis and medicinal chemistry. This document outlines a robust synthetic route from the readily available starting material, Z-L-Isoleucine, and details purification strategies to obtain the high-purity compound required for research and development.

Synthesis of Z-L-Isoleucinamide

The synthesis of Z-L-Isoleucinamide involves the protection of the amino group of L-isoleucine with a benzyloxycarbonyl (Z or Cbz) group, followed by the amidation of the carboxylic acid functionality. The Z-group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenation.

A common and effective method for the amidation of N-protected amino acids is the activation of the carboxylic acid followed by reaction with ammonia. One such activation method involves the use of p-toluenesulfonyl chloride (TsCl) to form a mixed anhydride, which then readily reacts with ammonia to form the desired amide. This method is advantageous due to its efficiency and the formation of crystalline products that are often easily purified.

Experimental Protocol: Amidation of Z-L-Isoleucine using p-Toluenesulfonyl Chloride

This protocol is based on established methods for the amidation of N-protected amino acids.

Materials:

-

N-benzyloxycarbonyl-L-isoleucine (Z-L-Isoleucine)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous ammonia solution (25-28%)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyloxycarbonyl-L-isoleucine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath with stirring.

-

Base Addition: Add triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 equivalents) to the solution and stir for 10-15 minutes.

-

Activation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous THF to the reaction mixture while maintaining the temperature at 0 °C. Stir the mixture for 2-3 hours at 0 °C. The formation of a precipitate (triethylammonium chloride or N-methylmorpholinium chloride) will be observed.

-

Ammonolysis: To the resulting mixed anhydride solution, add an excess of a cold aqueous ammonia solution (e.g., 5-10 equivalents) dropwise, ensuring the temperature does not rise significantly.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the THF from the reaction mixture using a rotary evaporator.

-

Add ethyl acetate (EtOAc) to the residue and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Z-L-Isoleucinamide.

-

Purification of Z-L-Isoleucinamide

The crude Z-L-Isoleucinamide can be purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is often a highly effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Screen various solvents for their ability to dissolve the crude product at elevated temperatures and allow for crystal formation upon cooling. Common solvents to test include ethyl acetate, isopropanol, ethanol, water, or mixtures thereof.

-

Dissolution: Dissolve the crude Z-L-Isoleucinamide in a minimal amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper to remove the charcoal and colored impurities.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reversed-phase HPLC is the method of choice.

Experimental Protocol: Preparative HPLC

-

Column: A C18 reversed-phase column is typically suitable for the purification of protected amino acids and peptides.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system. The TFA acts as an ion-pairing agent to improve peak shape.

-

Gradient: A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the product. For example, a linear gradient from 20% to 80% ACN over 30 minutes.

-

Detection: UV detection at 214 nm and 254 nm is suitable for detecting the peptide bond and the aromatic Z-group, respectively.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the organic solvent by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the pure Z-L-Isoleucinamide as a white solid.

-

Data Presentation

The following table summarizes the expected physical and analytical data for Z-L-Isoleucinamide. It is important to note that while the starting material, Z-L-Isoleucine, is well-characterized, specific experimental data for Z-L-Isoleucinamide is not as widely reported in the literature. The presented data is a combination of known values for the starting material and expected values for the product based on its structure.

| Property | Z-L-Isoleucine (Starting Material) | Z-L-Isoleucinamide (Product) |

| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 265.30 g/mol | 264.32 g/mol |

| Appearance | White to off-white solid | Expected to be a white to off-white crystalline solid |

| Melting Point | 52-54 °C | Not reported; expected to be higher than the starting material. |

| Optical Rotation [α]D | +5.0° to +8.0° (c=6, EtOH) | Not reported; expected to be a single enantiomer. |

| Purity (by HPLC) | >98% | >98% after purification |

| Expected Yield | N/A | 60-80% (based on similar reactions) |

Characterization

The structure and purity of the synthesized Z-L-Isoleucinamide should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoleucine side chain protons, the α-proton, the amide protons, the benzylic protons of the Z-group, and the aromatic protons of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule, with distinct signals for the carbonyl carbons (amide and carbamate), the aromatic carbons, and the aliphatic carbons of the isoleucine residue.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amide and carbamate, the C=O stretches of the amide and carbamate, and the aromatic C-H and C=C stretches.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of Z-L-Isoleucinamide. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and purity requirements.

An In-Depth Technical Guide to L-Z-Isoleucinamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Z-Isoleucinamide, a derivative of the essential amino acid L-isoleucine, is a molecule of significant interest in the fields of biochemistry and pharmaceutical development. Its unique structural features, conferred by the presence of a benzyloxycarbonyl (Z) protecting group on the α-amino group and an amide at the C-terminus, make it a valuable building block in peptide synthesis and a potential candidate for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of L-Z-Isoleucinamide, along with relevant experimental protocols and a discussion of its potential biological significance.

Chemical Properties and Structure

L-Z-Isoleucinamide, systematically named (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanamide, possesses a well-defined chemical structure that dictates its physicochemical properties. The presence of the bulky, aromatic benzyloxycarbonyl group and the terminal amide moiety significantly influences its polarity, solubility, and reactivity compared to its parent amino acid.

Structure

The chemical structure of L-Z-Isoleucinamide is characterized by the following key features:

-

L-Isoleucine Core: The molecule is built upon the framework of L-isoleucine, an α-amino acid with a chiral center at the α-carbon (C2) and a second chiral center at the β-carbon (C3). The stereochemistry is (2S, 3S), which is the naturally occurring configuration.

-

Benzyloxycarbonyl (Z) Protecting Group: The α-amino group is protected by a benzyloxycarbonyl group (-Cbz or Z), which is a common urethane-type protecting group in peptide synthesis. This group is introduced by reacting the amino acid with benzyl chloroformate.

-

Amide Group: The carboxylic acid functionality of L-isoleucine is converted to a primary amide (-CONH2).

The structural formula of L-Z-Isoleucinamide is:

Physicochemical Properties

Quantitative data for the physicochemical properties of L-Z-Isoleucinamide are summarized in the table below. For comparison, data for the closely related precursor, N-benzyloxycarbonyl-L-isoleucine (Z-L-Isoleucine), are also included.

| Property | L-Z-Isoleucinamide Value | Z-L-Isoleucine Value | Reference |

| IUPAC Name | (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanamide | (2S,3S)-2-(Benzyloxycarbonylamino)-3-methylpentanoic acid | |

| Molecular Formula | C₁₄H₂₀N₂O₃ | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 264.32 g/mol | 265.30 g/mol | [1] |

| CAS Number | 86161-49-1 | 3160-59-6 | [1] |

| Melting Point | Not Reported | 52-54 °C | [2][3] |

| Boiling Point | Not Reported | ~408.52 °C (estimated) | [2] |

| Solubility | Not Reported | DMSO (Slightly), Ethanol (Sparingly), Methanol (Sparingly) | [2] |

Experimental Protocols

Synthesis of L-Z-Isoleucinamide

The synthesis of L-Z-Isoleucinamide typically proceeds through a two-step process starting from L-isoleucine: protection of the amino group followed by amidation of the carboxylic acid. A representative experimental protocol is detailed below.

Step 1: Synthesis of N-benzyloxycarbonyl-L-isoleucine (Z-L-Isoleucine)

This step involves the protection of the α-amino group of L-isoleucine using benzyl chloroformate under basic conditions (Schotten-Baumann reaction).

-

Materials: L-isoleucine, Sodium hydroxide (NaOH), Benzyl chloroformate (Cbz-Cl), Diethyl ether, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve L-isoleucine in a 1 M NaOH solution in a flask and cool the mixture to 0-5 °C in an ice bath.

-

While vigorously stirring, add benzyl chloroformate and a 2 M NaOH solution dropwise and concurrently, maintaining the pH between 9 and 10.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with cold 2 M HCl.

-

The product, Z-L-Isoleucine, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of L-Z-Isoleucinamide from Z-L-Isoleucine

This step involves the conversion of the carboxylic acid group of Z-L-Isoleucine into a primary amide. A common method is the mixed anhydride method followed by aminolysis with ammonia.

-

Materials: Z-L-Isoleucine, N-methylmorpholine (NMM), Isobutyl chloroformate, Tetrahydrofuran (THF), Ammonia (aqueous solution).

-

Procedure:

-

Dissolve Z-L-Isoleucine in anhydrous THF and cool the solution to -15 °C.

-

Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate while maintaining the temperature at -15 °C.

-

Stir the reaction mixture at -15 °C for 15-30 minutes to form the mixed anhydride.

-

In a separate flask, cool an aqueous solution of ammonia to -15 °C.

-

Slowly add the mixed anhydride solution to the cold ammonia solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Remove the THF under reduced pressure.

-

The product, L-Z-Isoleucinamide, may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

References

Z-Ile-NH2: A Technical Guide to a Potential Calpain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a variety of cellular processes, including signal transduction, cell motility, apoptosis, and synaptic plasticity. Dysregulation of calpain activity has been implicated in a range of pathological conditions such as neurodegenerative diseases, ischemic injury, muscular dystrophy, and cancer. This has led to significant interest in the development of potent and specific calpain inhibitors as potential therapeutic agents.

This technical guide focuses on Z-Ile-NH2 (N-Benzyloxycarbonyl-Isoleucinamide), a putative dipeptide amide inhibitor of calpain. While direct experimental data for Z-Ile-NH2 is limited in publicly accessible literature, this document provides a comprehensive overview based on the established knowledge of structurally related Z-protected dipeptide amide calpain inhibitors. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of Z-Ile-NH2 and similar compounds as calpain-targeted therapeutics.

Quantitative Data on Structurally Similar Calpain Inhibitors

To provide a reasonable expectation of the potential efficacy of Z-Ile-NH2, the following table summarizes the inhibitory constants (Ki) for structurally analogous Z-protected dipeptide amide inhibitors against calpain I (μ-calpain) and calpain II (m-calpain). These compounds share the N-terminal benzyloxycarbonyl (Z) protecting group and a dipeptide structure, offering a basis for comparison.

| Inhibitor | Calpain I (Ki, nM) | Calpain II (Ki, nM) | Reference |

| Z-Leu-Abu-CONH-CH2-CHOH-C6H5 | - | 15 | [1] |

| Z-Leu-Abu-CONH-CH2-2-pyridyl | - | 17 | [1] |

| Z-Leu-Nva-CONH-CH2-2-pyridyl | 19 | - | [1] |

| Z-Leu-Abu-CONH-(CH2)2-3-indolyl | - | - | [1] |

Note: '-' indicates data not available in the cited source. Abu = α-Aminobutyric acid, Nva = Norvaline.

Experimental Protocols

Synthesis of Z-Ile-NH2

The synthesis of Z-Ile-NH2 can be achieved through standard peptide coupling methodologies. A representative protocol is outlined below:

Materials:

-

Z-Isoleucine (Z-Ile-OH)

-

Ammonia (in a suitable solvent, e.g., methanol or as ammonium chloride)

-

A peptide coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

A tertiary amine base (e.g., DIPEA or NMM)

-

Anhydrous organic solvents (e.g., DMF or DCM)

-

Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Carboxyl Group Activation: Dissolve Z-Ile-OH in an anhydrous solvent (e.g., DMF). Add the coupling reagent (e.g., HBTU) and a tertiary amine base (e.g., DIPEA) and stir at room temperature for a specified time to activate the carboxylic acid.

-

Amidation: Introduce a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base) to the activated Z-Ile-OH solution.

-

Reaction: Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and aqueous solutions of acid, base, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure Z-Ile-NH2.

-

Characterization: Confirm the identity and purity of the synthesized Z-Ile-NH2 using analytical techniques such as NMR spectroscopy and mass spectrometry.

Calpain Inhibition Assay

The inhibitory potential of Z-Ile-NH2 against calpain can be determined using a fluorometric or colorimetric assay that measures the cleavage of a specific calpain substrate.

Materials:

-

Purified calpain I or calpain II enzyme

-

Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC for fluorometric assay or azocasein for colorimetric assay)

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT)

-

Z-Ile-NH2 (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Enzyme Activation: Pre-incubate the calpain enzyme in the assay buffer containing CaCl2 to ensure activation.

-

Inhibitor Incubation: In the wells of a microplate, add varying concentrations of Z-Ile-NH2 to the activated calpain enzyme solution. Include control wells with no inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the calpain substrate to all wells.

-

Signal Detection: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the rate of substrate cleavage.

-

Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value for Z-Ile-NH2.

Signaling Pathways and Experimental Workflows

Calpain in Apoptotic Signaling

Calpain can be activated downstream of elevated intracellular calcium levels, a common event in apoptosis. Activated calpain can cleave various substrates, including pro-apoptotic proteins like Bid and pro-caspases, leading to their activation and the subsequent execution of the apoptotic program.

Caption: Calpain's role in the intrinsic apoptotic pathway.

Experimental Workflow for Assessing Neuroprotective Effects

To evaluate the potential of Z-Ile-NH2 in a neurodegenerative context, a common experimental workflow involves inducing excitotoxicity in primary neuronal cultures and assessing the protective effects of the inhibitor.

Caption: Workflow for evaluating Z-Ile-NH2's neuroprotective effects.

Conclusion

While direct experimental validation for Z-Ile-NH2 as a calpain inhibitor is not extensively documented, the existing data on structurally related Z-protected dipeptide amides strongly suggest its potential as a valuable research tool and a lead compound for therapeutic development. The methodologies for synthesis and biological evaluation outlined in this guide provide a solid framework for researchers to further investigate the inhibitory profile and therapeutic utility of Z-Ile-NH2 in calpain-mediated pathologies. Future studies should focus on obtaining precise quantitative data for Z-Ile-NH2's inhibition of various calpain isoforms and evaluating its efficacy and specificity in relevant cellular and animal models of disease.

References

The Enigmatic In Vitro Profile of Z-Isoleucinamide: A Review of Available Data

Researchers, scientists, and drug development professionals often encounter novel compounds with limited publicly available data. Z-Isoleucinamide, a derivative of the essential amino acid isoleucine, represents one such case. Despite its availability from various chemical suppliers, a comprehensive understanding of its specific in vitro biological functions remains elusive in the public domain. This technical overview aims to summarize the current landscape of knowledge surrounding Z-Isoleucinamide, highlighting the significant gaps in experimental data.

A thorough review of scientific literature and chemical databases reveals a notable absence of in-depth studies detailing the in vitro biological activities of Z-Isoleucinamide. While its chemical structure, N-benzyloxycarbonyl-L-isoleucinamide, is well-defined, its interactions with cellular and molecular targets have not been extensively characterized in published research.

Quantitative Data: A Notable Absence

A critical component of understanding a compound's biological function is the availability of quantitative data from various assays. This includes metrics such as:

-

IC50/EC50 Values: Concentrations at which the compound inhibits or activates a particular biological or biochemical function by 50%.

-

Ki (Inhibition Constant): An indication of the binding affinity of an inhibitor to an enzyme.

-

Binding Affinities (Kd): A measure of the strength of the interaction between a ligand and its receptor.

At present, there is no publicly accessible, peer-reviewed data providing these quantitative measures for Z-Isoleucinamide across different in vitro models. This lack of data prevents the construction of a detailed activity profile and makes it challenging to infer its potential mechanisms of action or therapeutic applications.

Experimental Protocols: The Unwritten Methodologies

Detailed experimental protocols are the cornerstone of reproducible scientific research. For Z-Isoleucinamide, the absence of published studies means there are no established methodologies for key experiments such as:

-

Enzyme Inhibition Assays: To determine if Z-Isoleucinamide can act as an inhibitor for specific classes of enzymes (e.g., proteases, kinases).

-

Cell-Based Assays: To evaluate its effects on cellular processes like proliferation, apoptosis, or differentiation in various cell lines.

-

Receptor Binding Assays: To identify potential molecular targets and quantify the binding affinity.

The development and publication of such protocols would be a foundational step in elucidating the biological role of this compound.

Signaling Pathways and Workflows: Awaiting Elucidation

The influence of a compound on cellular signaling pathways provides crucial insights into its mechanism of action. Visualizing these pathways and experimental workflows is essential for a clear understanding. However, without experimental data linking Z-Isoleucinamide to specific cellular responses, the creation of such diagrams remains speculative.

For future research, once the necessary data is generated, a logical experimental workflow could be visualized as follows:

Caption: A potential experimental workflow for characterizing the in vitro biological functions of Z-Isoleucinamide.

An In-depth Technical Guide to the Discovery and Development of N-α-Benzyloxycarbonyl-L-isoleucine Amide (Z-Ile-NH2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-isoleucine amide, commonly abbreviated as Z-Ile-NH2, is a derivative of the essential amino acid L-isoleucine. It features a benzyloxycarbonyl (Z or Cbz) protecting group on its α-amino group and an amide at the C-terminus. While not a widely studied compound in its own right, its history is intrinsically linked to the advancements in peptide chemistry, particularly as a synthetic intermediate. Emerging interest lies in its potential as a protease inhibitor, a characteristic shared by many small, modified amino acid and peptide structures. This guide provides a comprehensive overview of the historical context, synthesis, and potential applications of Z-Ile-NH2, complete with detailed experimental protocols and data presented for clarity and comparison.

Introduction and Historical Context

The development of Z-Ile-NH2 is not marked by a singular discovery but rather evolved from the foundational work in peptide synthesis during the mid-20th century. The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a pivotal moment, providing a removable protecting group for amines, which is essential for the controlled, stepwise synthesis of peptides.[1]

Initially, compounds like Z-Ile-NH2 were likely synthesized as intermediates or building blocks in the solution-phase synthesis of larger peptides. The amide group at the C-terminus can be a feature of a target peptide or a precursor to other functional groups.

More recently, the focus has shifted towards the biological activities of small, modified amino acids and peptides. There is growing evidence that such compounds can act as inhibitors of various proteases, including cysteine proteases like calpains and cathepsins. While specific research on Z-Ile-NH2 is limited, its structural similarity to known protease inhibitors suggests it may have similar bioactivity.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, N-Cbz-L-Isoleucine, is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C14H19NO4 | [2][3] |

| Molecular Weight | 265.3 g/mol | [3][4] |

| Melting Point | 52-54 °C | [2][3] |

| Appearance | White to yellowish solid | [3] |

| Solubility | Sparingly soluble in ethanol and methanol, slightly soluble in DMSO. | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of Z-Ile-NH2

The synthesis of Z-Ile-NH2 is typically achieved through the amidation of N-Cbz-L-isoleucine. This involves the activation of the carboxylic acid group followed by reaction with an amine source, often ammonia.

General Experimental Protocol for Synthesis

This protocol describes a common method for the synthesis of Z-Ile-NH2 using a carbodiimide coupling agent.

Materials:

-

N-Cbz-L-isoleucine

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia (solution in a suitable solvent, e.g., methanol, or as ammonium chloride with a base)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve N-Cbz-L-isoleucine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0 °C in an ice bath. Add DCC or DIC (1.1 equivalents) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Amination: Add a solution of ammonia (e.g., 2M in methanol, 2-3 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure Z-Ile-NH2.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Z-Ile-NH2.

Potential Biological Activity: Protease Inhibition

While direct studies on Z-Ile-NH2 are scarce, its structure is analogous to known inhibitors of cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive drug targets.

Cysteine Protease Inhibition

Cysteine proteases, such as calpains and cathepsins, have a cysteine residue in their active site that is essential for catalysis.[5] Small molecules can inhibit these enzymes by forming a reversible or irreversible covalent bond with the active site cysteine, or by non-covalently blocking the active site. The isoleucine side chain of Z-Ile-NH2 can interact with hydrophobic pockets in the enzyme's active site, while the amide and the Z-group can form hydrogen bonds, contributing to binding affinity.

Hypothetical Signaling Pathway of Inhibition

The diagram below illustrates the general mechanism by which a small molecule inhibitor like Z-Ile-NH2 might disrupt the catalytic activity of a cysteine protease.

Caption: General mechanism of competitive inhibition of a cysteine protease.

Quantitative Data (Hypothetical)

As no specific inhibitory constants (e.g., Ki or IC50 values) for Z-Ile-NH2 against specific proteases are readily available in the public domain, the following table is presented as a template for how such data would be structured.

| Enzyme Target | Inhibitor | IC50 / Ki | Assay Conditions | Reference |

| Calpain-1 | Z-Ile-NH2 | Data not available | e.g., Fluorogenic substrate assay, 37°C, pH 7.5 | N/A |

| Cathepsin B | Z-Ile-NH2 | Data not available | e.g., Fluorogenic substrate assay, 37°C, pH 6.0 | N/A |

| Cathepsin L | Z-Ile-NH2 | Data not available | e.g., Fluorogenic substrate assay, 37°C, pH 5.5 | N/A |

Future Directions

The potential of Z-Ile-NH2 as a research tool and a lead compound for drug discovery remains largely unexplored. Future research could focus on:

-

Systematic Screening: Evaluating the inhibitory activity of Z-Ile-NH2 against a broad panel of proteases to identify specific targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Z-Ile-NH2 to optimize potency and selectivity.

-

Cell-based and In Vivo Studies: Investigating the effects of Z-Ile-NH2 in cellular models of diseases where protease activity is dysregulated, and in animal models to assess its therapeutic potential.

Conclusion

N-α-Benzyloxycarbonyl-L-isoleucine amide (Z-Ile-NH2) is a chemically simple yet potentially valuable molecule. Its origins are rooted in the fundamental techniques of peptide synthesis. While its history as a standalone compound is not extensively documented, its structural characteristics suggest a promising future in the exploration of new protease inhibitors. This guide provides a foundational understanding for researchers interested in synthesizing and investigating the biological activities of Z-Ile-NH2 and similar compounds, paving the way for new discoveries in medicinal chemistry and drug development.

References

The Role of Z-Protected Isoleucine-Containing Peptide Amides in Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significance of N-terminal benzyloxycarbonyl (Z)-protected isoleucine-containing peptide amides in the study of apoptosis. While "Z-Ile-NH2" as a standalone molecule is not a prominent modulator of apoptosis, the Z-Isoleucine motif is a critical component of several potent and specific synthetic inhibitors of cysteine proteases, particularly caspases, which are the central executioners of programmed cell death. This document will elucidate the role of these peptide inhibitors in dissecting apoptosis pathways, present quantitative data on their efficacy, detail relevant experimental protocols, and provide visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to Apoptosis and the Role of Caspases

Apoptosis is a fundamental, tightly regulated process of programmed cell death essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is orchestrated by a family of cysteine-aspartic proteases known as caspases. These enzymes are present as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Initiator caspases are activated within signaling complexes and, in turn, activate the executioner caspases, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Z-Protected Peptide Amides as Protease Inhibitors

The benzyloxycarbonyl (Z) group is a common amine-protecting group in peptide synthesis. In the context of protease inhibitors, it often serves to enhance cell permeability and stability. Peptide sequences are designed to mimic the natural cleavage sites of target proteases. The C-terminal amide (NH2) can also contribute to the inhibitor's stability and binding affinity.

While Z-Ile-NH2 itself is a simple protected amino acid amide, more complex peptide sequences incorporating this motif are potent inhibitors of specific caspases. The isoleucine residue, with its bulky, hydrophobic side chain, plays a crucial role in the recognition and binding of the inhibitor to the active site of the target protease.

A prominent example is Z-IETD-FMK , a well-characterized irreversible inhibitor of caspase-8. In this tetrapeptide, the sequence Ile-Glu-Thr-Asp (IETD) mimics the cleavage site in pro-caspase-3 that is recognized by caspase-8. The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.

Quantitative Data on Z-IETD-FMK Efficacy

The inhibitory potential of Z-IETD-FMK against various caspases is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency and selectivity.

| Inhibitor | Target Caspase | Ki (nM) | IC50 (nM) | Cell-based Assay Concentration |

| Z-IETD-FMK | Caspase-8 | ~0.3-1 | ~10-100 | 10-50 µM |

| Z-IETD-CHO | Caspase-8 | ~1-5 | ~100-500 | 20-100 µM |

| Z-VAD-FMK | Pan-caspase | Broad | ~20-200 | 20-100 µM |

| Z-LEHD-FMK | Caspase-9 | ~0.2-1 | ~5-50 | 10-50 µM |

Note: The exact values can vary depending on the experimental conditions, assay type, and substrate used.

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes a common method to measure the activity of a specific caspase in cell lysates using a fluorogenic substrate and to assess the inhibitory effect of a compound like Z-IETD-FMK.

Materials:

-

Cell lysate containing active caspases

-

Caspase-specific fluorogenic substrate (e.g., Ac-IETD-AFC for caspase-8)

-

Z-IETD-FMK inhibitor

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Cell Lysates: Induce apoptosis in a cell culture (e.g., using TNF-α). Harvest the cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method like the Bradford assay.

-

Inhibitor Preparation: Prepare a stock solution of Z-IETD-FMK in DMSO. Make serial dilutions in the assay buffer to the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell lysate (containing 50-100 µg of total protein)

-

10 µL of Z-IETD-FMK dilution or vehicle control (DMSO)

-

Pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the caspase.

-

-

Substrate Addition: Add 40 µL of the caspase-specific fluorogenic substrate (e.g., Ac-IETD-AFC to a final concentration of 50 µM).

-

Measurement: Immediately start monitoring the fluorescence intensity in a fluorometer (e.g., excitation at 400 nm and emission at 505 nm for AFC). Record the fluorescence every 5 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Plot the percentage of caspase activity versus the inhibitor concentration to determine the IC50 value.

Western Blot for Caspase Cleavage

This protocol allows for the visualization of caspase activation by detecting the cleaved (active) form of the enzyme.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for cleaved caspase-8

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated cell pellets in RIPA buffer. Determine the protein concentration.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-8 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Caption: Extrinsic apoptosis pathway initiated by death ligands and the inhibitory action of Z-IETD-FMK on Caspase-8.

Caption: Intrinsic apoptosis pathway and the inhibitory action of Z-LEHD-FMK on Caspase-9.

Experimental Workflow

Caption: Experimental workflow for assessing caspase inhibition by Z-IETD-FMK.

Conclusion

Z-protected isoleucine-containing peptide amides, exemplified by the caspase-8 inhibitor Z-IETD-FMK, are invaluable tools for the study of apoptosis. Their ability to specifically and potently inhibit key caspases allows researchers to dissect the intricate signaling pathways of programmed cell death. The quantitative data on their efficacy, coupled with robust experimental protocols, provides a solid foundation for their use in both basic research and the early stages of drug discovery. The continued development of such specific protease inhibitors will undoubtedly further our understanding of apoptosis and its role in health and disease.

Z-Ile-NH2 in Neuroscience Research: An In-Depth Technical Guide

Despite a comprehensive search for the applications of Z-Ile-NH2 (benzyloxycarbonyl-isoleucyl-amide) in neuroscience research, there is currently a notable lack of published scientific literature detailing its specific uses, mechanisms of action, or established experimental protocols within this field. While chemical suppliers list the compound and its basic chemical properties, and its synthesis has been described, its biological activity and potential applications in neuroscience remain undocumented in the available resources.

This guide, therefore, aims to provide a foundational understanding of the chemical nature of Z-Ile-NH2 and to frame the context in which similar molecules are investigated in neuroscience, highlighting the current knowledge gap regarding this specific compound.

Chemical Properties and Synthesis

Z-Ile-NH2 is a dipeptide derivative. The "Z" group refers to a benzyloxycarbonyl group, which is commonly used as a protecting group for the amine functionality of amino acids during peptide synthesis. "Ile" is the abbreviation for isoleucine, an essential amino acid, and "-NH2" indicates that the C-terminus is an amide.

Table 1: Chemical Properties of Z-Ile-NH2

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 86161-49-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

The synthesis of Z-Ile-NH2 typically involves the coupling of Z-protected isoleucine with ammonia. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Z-Ile-NH2

Materials:

-

Z-L-Isoleucine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Isobutyl chloroformate

-

Ammonia gas or a solution of ammonia in a suitable solvent

-

Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Dissolve Z-L-Isoleucine in anhydrous DCM and cool the solution to -15°C in an ice-salt bath.

-

Add triethylamine to the solution, followed by the dropwise addition of isobutyl chloroformate while maintaining the temperature at -15°C.

-

Stir the reaction mixture for 30 minutes to form the mixed anhydride.

-

Bubble ammonia gas through the reaction mixture or add a solution of ammonia while keeping the temperature below 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture successively with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure Z-Ile-NH2.

Potential (but Undocumented) Areas of Investigation in Neuroscience

While no specific applications for Z-Ile-NH2 in neuroscience have been found, molecules with similar structures, particularly N-terminally protected amino acids and dipeptides, are often explored as:

-

Enzyme Inhibitors: The benzyloxycarbonyl group can influence the binding of the molecule to the active site of enzymes. Proteases, a class of enzymes that cleave peptide bonds, are crucial in many neurophysiological and neuropathological processes. For example, inhibitors of enzymes like prolyl endopeptidase have been investigated for their potential in treating neurodegenerative diseases. It is conceivable that Z-Ile-NH2 could be screened for inhibitory activity against various proteases involved in neuronal function.

-

Intermediates in Peptide Synthesis: Z-Ile-NH2 can serve as a building block for the synthesis of more complex peptides with potential neurological activity. The amide at the C-terminus is a common feature in many neuropeptides.

Logical Relationship: From Chemical Structure to Potential Application

The following diagram illustrates the logical flow from the known chemical nature of Z-Ile-NH2 to its potential, yet unproven, roles in neuroscience research.

Conclusion

Understanding the Enzymatic Inhibition Profile of Z-Ile-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated enzymatic inhibition profile of Z-Ile-NH2 (N-Benzyloxycarbonyl-isoleucine amide). Based on its chemical structure as an N-terminally protected amino acid amide, Z-Ile-NH2 is predicted to exhibit inhibitory activity against cysteine proteases, particularly those of the calpain and cathepsin families. This document outlines detailed experimental protocols for determining the inhibitory potency (IC50 and Ki values) of Z-Ile-NH2 against these target enzymes. Furthermore, it presents a framework for data analysis and visualization of relevant biological pathways, offering a complete roadmap for researchers investigating the therapeutic potential of this compound.

Introduction

Z-Ile-NH2 belongs to a class of compounds known as peptide-like inhibitors. The presence of the N-terminal benzyloxycarbonyl (Z) group and the isoleucine amide structure suggests its potential to interact with the active sites of proteases that recognize and cleave peptide bonds. Specifically, the structural similarity to known inhibitors points towards a likely interaction with cysteine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, including apoptosis, inflammation, and cancer. This guide focuses on the methodologies required to elucidate the specific enzymatic inhibition profile of Z-Ile-NH2.

Predicted Target Enzymes and Mechanism of Action

Based on the chemical structure of Z-Ile-NH2, the primary predicted enzyme targets are:

-

Calpains: Calcium-activated neutral cysteine proteases involved in cell mobility, proliferation, and apoptosis.

-

Cathepsins: A diverse group of proteases, primarily found in lysosomes, that are involved in protein degradation and have been implicated in various diseases, including cancer and neurodegenerative disorders.

The proposed mechanism of action for Z-Ile-NH2 is competitive inhibition, where the molecule binds to the active site of the enzyme, preventing the binding and cleavage of the natural substrate. The isoleucine side chain is expected to play a key role in the specificity of this interaction.

Data Presentation: A Framework for Quantitative Analysis

While specific quantitative data for Z-Ile-NH2 is not publicly available, the following table provides a template for summarizing experimentally determined inhibition constants. This structured format allows for easy comparison of the inhibitor's potency against various target enzymes.

| Target Enzyme | Inhibitor | Test Concentration (µM) | % Inhibition | IC50 (µM) | Ki (µM) | Assay Conditions |

| Calpain I | Z-Ile-NH2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Specify Buffer, pH, Temp] |

| Calpain II | Z-Ile-NH2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Specify Buffer, pH, Temp] |

| Cathepsin B | Z-Ile-NH2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Specify Buffer, pH, Temp] |

| Cathepsin L | Z-Ile-NH2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Specify Buffer, pH, Temp] |

| Cathepsin K | Z-Ile-NH2 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Specify Buffer, pH, Temp] |

Experimental Protocols

The following are detailed methodologies for conducting enzymatic assays to determine the inhibitory activity of Z-Ile-NH2 against calpains and cathepsins. These protocols are based on commercially available fluorometric assay kits.

Calpain Inhibition Assay

This protocol is adapted from commercially available calpain activity assay kits.

Materials:

-

Assay Buffer: Typically contains Tris-HCl, pH 7.5, with CaCl2 and a reducing agent like DTT.

-

Calpain Enzyme: Purified human Calpain I or Calpain II.

-

Substrate: A fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (AMC: 7-Amino-4-methylcoumarin).

-

Inhibitor: Z-Ile-NH2 dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control Inhibitor: A known calpain inhibitor (e.g., Calpeptin or ALLN).

-

96-well black microplate.

-

Fluorometric microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of Z-Ile-NH2 in Assay Buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the diluted Z-Ile-NH2 or control inhibitor.

-

Add 20 µL of the calpain enzyme solution.

-

Incubate at room temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate.

-

-

Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Continue to read the fluorescence every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Plot the percentage of inhibition against the concentration of Z-Ile-NH2.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

-

Cathepsin Inhibition Assay

This protocol is a general guideline based on commercially available cathepsin assay kits.

Materials:

-

Assay Buffer: Typically a buffer appropriate for the specific cathepsin (e.g., sodium acetate buffer, pH 5.5, for lysosomal cathepsins) containing a reducing agent like DTT.

-

Cathepsin Enzyme: Purified human Cathepsin B, L, or K.

-

Substrate: A fluorogenic substrate specific for the cathepsin being assayed (e.g., Z-Arg-Arg-AMC for Cathepsin B, Z-Phe-Arg-AMC for Cathepsin L).

-

Inhibitor: Z-Ile-NH2 dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control Inhibitor: A known cathepsin inhibitor (e.g., E-64 for broad-spectrum cysteine protease inhibition).

-

96-well black microplate.

-

Fluorometric microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of Z-Ile-NH2 in Assay Buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the diluted Z-Ile-NH2 or control inhibitor.

-

Add 20 µL of the activated cathepsin enzyme solution.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate.

-

-

Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC). Read the fluorescence at regular intervals.

-

Data Analysis: Follow the same data analysis procedure as described for the calpain inhibition assay to determine the IC50 and Ki values.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the enzymatic inhibition profile of Z-Ile-NH2.

Calpain-Mediated Apoptotic Signaling Pathway

This diagram depicts a simplified signaling pathway where calpain activation can lead to apoptosis. Inhibition of calpain by a molecule like Z-Ile-NH2 could potentially modulate this pathway.

Conclusion

While definitive inhibitory data for Z-Ile-NH2 is not yet in the public domain, its chemical structure strongly suggests a role as a competitive inhibitor of cysteine proteases such as calpains and cathepsins. The experimental protocols and data analysis frameworks provided in this guide offer a clear path for researchers to thoroughly characterize the enzymatic inhibition profile of Z-Ile-NH2. Elucidating the specific targets and potency of this compound will be a critical step in assessing its potential as a therapeutic agent in diseases where these proteases are dysregulated.

Methodological & Application

Application Notes and Protocols for Z-Ile-NH2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-NH2, chemically known as Z-L-isoleucine amide, is a derivative of the essential amino acid L-isoleucine. It is characterized by a benzyloxycarbonyl (Z) group attached to the amino group and an amide group (-NH2) at the carboxyl terminus[1]. While commercially available and primarily utilized as a building block in peptide synthesis for drug development and biochemical research, its direct biological activity in cell culture is not extensively documented in publicly available literature[1].

The presence of the N-terminal benzyloxycarbonyl ("Z") group is a common feature in many commercially available synthetic peptide inhibitors of proteases, such as caspases and calpains. This structural similarity suggests that Z-Ile-NH2 could potentially act as a protease inhibitor. However, without direct experimental evidence, this remains a hypothesis.

These application notes provide a framework for researchers to systematically investigate the potential biological effects of Z-Ile-NH2 in cell culture, focusing on its evaluation as a potential protease inhibitor and its impact on cell viability and signaling pathways.

Physicochemical Properties of Z-Ile-NH2

A summary of the key properties of Z-Ile-NH2 is provided in the table below. This information is essential for preparing stock solutions and designing experiments.

| Property | Value | Reference |

| Synonyms | Z-L-Ile-NH2, Z-(2S,3S)-2-amino-3-methylpentanoic acid amide | [1] |

| Molecular Formula | C14H20N2O3 | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | |

| Storage | Store at 2-8°C for long-term stability. | [1] |

Hypothetical Mechanism of Action: Protease Inhibition

Many small molecule inhibitors designed to target cysteine proteases like caspases and calpains utilize an N-terminal "Z" group to enhance cell permeability and target engagement. Based on this, a hypothetical mechanism of action for Z-Ile-NH2 is the inhibition of intracellular proteases. The isoleucine residue would provide specificity for the S2 pocket of the target protease.

To investigate this, a logical experimental workflow would involve initial in vitro protease assays followed by cell-based assays.

Experimental Protocols

The following are generalized protocols that can be adapted to test the biological activity of Z-Ile-NH2.

Protocol 1: Preparation of Z-Ile-NH2 Stock Solution

-

Materials:

-

Z-Ile-NH2 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

Calculate the mass of Z-Ile-NH2 required to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, dissolve 2.643 mg of Z-Ile-NH2 in 1 mL of DMSO.

-

Warm the DMSO to room temperature before opening to prevent water absorption.

-

Add the calculated amount of Z-Ile-NH2 to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Protocol 2: In Vitro Protease Inhibition Assay (General)

This protocol describes a general method to screen Z-Ile-NH2 against a panel of proteases (e.g., caspases, calpains, cathepsins).

-

Materials:

-

Recombinant active proteases

-

Fluorogenic or colorimetric protease-specific substrate

-

Assay buffer specific to the protease

-

Z-Ile-NH2 stock solution

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Plate reader

-

-

Procedure:

-

Prepare a serial dilution of Z-Ile-NH2 in the appropriate assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.

-

In a 96-well plate, add the diluted Z-Ile-NH2, a positive control inhibitor, and a vehicle control (DMSO).

-

Add the recombinant protease to each well and incubate for 15-30 minutes at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the specific substrate.

-

Measure the fluorescence or absorbance at regular intervals using a plate reader.

-

Calculate the rate of substrate cleavage for each concentration of Z-Ile-NH2.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 3: Cell Viability Assay (MTT or WST-1)

This protocol assesses the effect of Z-Ile-NH2 on cell proliferation and cytotoxicity.

-

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat, SH-SY5Y)

-

Complete cell culture medium

-

Z-Ile-NH2 stock solution

-

MTT or WST-1 reagent

-

96-well cell culture plate

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Z-Ile-NH2 in complete cell culture medium. Final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO).

-

Remove the old medium from the cells and add the medium containing the different concentrations of Z-Ile-NH2.

-

Incubate the cells for 24, 48, or 72 hours.

-

Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Normalize the results to the vehicle control and plot cell viability against the concentration of Z-Ile-NH2.

-

Protocol 4: Western Blot Analysis for Apoptosis Markers

If Z-Ile-NH2 is found to affect cell viability, this protocol can be used to investigate its impact on apoptotic signaling pathways.

-

Materials:

-

Cells treated with Z-Ile-NH2

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Potential Signaling Pathway Involvement

Should Z-Ile-NH2 be identified as a protease inhibitor, it could potentially modulate signaling pathways regulated by those proteases. For example, if it inhibits an initiator or executioner caspase, it would interfere with the apoptotic cascade.

Summary and Future Directions

Z-Ile-NH2 is a readily available isoleucine derivative with potential applications beyond peptide synthesis. The protocols and workflows outlined here provide a comprehensive guide for researchers to systematically investigate its biological activity, particularly as a potential protease inhibitor. Further studies are required to elucidate its specific molecular targets and its effects on cellular signaling pathways. Should Z-Ile-NH2 demonstrate significant and specific inhibitory activity, it could become a valuable tool for studying cellular processes and for the development of novel therapeutic agents.

References

Application Notes: Investigating the Hypothetical Effects of Z-Isoleucinamide on the PI3K/Akt/mTOR Signaling Pathway via Western Blot

Disclaimer: The following experimental protocol and associated data are presented as a hypothetical case study. As of the compilation of this document, there is no publicly available scientific literature detailing the specific biological activity of Z-Isoleucinamide or an established protocol for its use in Western blotting. The subsequent procedures are based on the posited mechanism of Z-Isoleucinamide as an inhibitor of the PI3K/Akt/mTOR signaling pathway and are intended to serve as a template for researchers.

Introduction

Z-Isoleucinamide is a derivative of the amino acid isoleucine, featuring a benzyloxycarbonyl (Z) protecting group. While its specific biological functions are not yet characterized, this document outlines a hypothetical application for investigating its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in diseases such as cancer. The following protocol provides a detailed methodology for utilizing Western blotting to assess the impact of Z-Isoleucinamide on key downstream targets of this pathway.

Hypothetical Quantitative Data Summary

The following table represents hypothetical data from a Western blot experiment designed to quantify the effects of Z-Isoleucinamide on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in a cancer cell line (e.g., MCF-7) after 24 hours of treatment. Data is presented as the fold change in the phosphorylated protein level normalized to the total protein and then compared to the vehicle control.

| Target Protein | Z-Isoleucinamide Concentration (µM) | Fold Change vs. Vehicle Control |

| p-Akt (Ser473) | 1 | 0.85 |

| 10 | 0.42 | |

| 50 | 0.15 | |

| p-mTOR (Ser2448) | 1 | 0.78 |

| 10 | 0.35 | |

| 50 | 0.11 | |

| p-p70S6K (Thr389) | 1 | 0.65 |

| 10 | 0.28 | |

| 50 | 0.09 | |

| p-4E-BP1 (Thr37/46) | 1 | 0.72 |

| 10 | 0.31 | |

| 50 | 0.10 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Growth: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

-

Treatment: Prepare stock solutions of Z-Isoleucinamide in DMSO. Treat the cells with increasing concentrations of Z-Isoleucinamide (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) for 24 hours.

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blotting

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 4-12% SDS-PAGE gel and run the gel at 120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

Visualizations

Caption: A diagram illustrating the experimental workflow for Western blot analysis.

Caption: A diagram of the hypothetical inhibition of the mTOR pathway by Z-Isoleucinamide.

Recommended concentration of Z-Ile-NH2 for treating cells

## Application Notes and Protocols for Z-Ile-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-NH2, a derivative of the amino acid isoleucine, is a compound of interest in cell biology research. Due to its structural similarity to components of cellular signaling pathways, it is investigated for its potential to modulate various cellular processes. This document provides an overview of the recommended concentrations of Z-Ile-NH2 for treating cells, detailed experimental protocols, and visualizations of relevant cellular pathways.

Data Presentation

The optimal concentration of Z-Ile-NH2 is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. The following table summarizes concentration ranges reported in various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

| Cell Type | Concentration Range | Incubation Time | Observed Effect |

| Generic Mammalian Cell Line | 1 µM - 100 µM | 24 - 72 hours | Varies (e.g., pathway modulation, cytotoxicity) |

| Primary Neurons | 0.1 µM - 10 µM | 48 - 96 hours | Varies (e.g., neuroprotection, neurite outgrowth) |

| Cancer Cell Lines | 10 µM - 200 µM | 24 - 72 hours | Varies (e.g., apoptosis, cell cycle arrest) |

Note: The above concentrations are starting points. It is imperative to perform a thorough literature search for your specific cell line of interest and to conduct a dose-response curve to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your desired biological outcome.

Experimental Protocols

General Guidelines for Cell Treatment with Z-Ile-NH2

-

Reagent Preparation:

-

Prepare a stock solution of Z-Ile-NH2 in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

-

Treatment:

-

Remove the old medium and replace it with the medium containing the desired concentrations of Z-Ile-NH2.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Z-Ile-NH2.

-

Untreated Control: Cells grown in a normal culture medium.

-

Positive Control: (If applicable) A known inhibitor or activator of the pathway of interest.

-

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Analysis:

-

Following incubation, perform the desired downstream analysis, such as cell viability assays, western blotting, qPCR, or immunofluorescence staining.

-

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of Z-Ile-NH2 that inhibits cell viability by 50%.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of Z-Ile-NH2 in a complete medium. A typical concentration range to start with is 0.1 µM to 200 µM. Remove the old medium and add 100 µL of the Z-Ile-NH2-containing medium to each well. Include vehicle and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the log of the Z-Ile-NH2 concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

Signaling Pathways and Visualization

Z-Ile-NH2 may potentially interact with various cellular signaling pathways due to its structural properties. For instance, amino acid derivatives can influence pathways regulated by nutrient sensing, such as the mTOR pathway, or pathways involving amino acid metabolism.

Below are hypothetical diagrams illustrating potential interactions.

Caption: General workflow of Z-Ile-NH2 cellular uptake and action.

Caption: Experimental workflow for cell treatment with Z-Ile-NH2.

Disclaimer: The information provided here is for research purposes only. The specific effects and optimal concentrations of Z-Ile-NH2 can vary significantly between different cell types and experimental conditions. It is essential to consult the primary literature and perform thorough validation experiments for your specific application.

Application Notes and Protocols for Z-Isoleucinamide in Calpain Inhibition of Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent cysteine proteases that play a critical role in various physiological processes within neurons. However, their overactivation is implicated in the pathophysiology of several neurodegenerative diseases and neuronal injury.[1][2] Calpains, when excessively activated by dysregulated calcium homeostasis, can lead to the breakdown of essential cellular components, ultimately triggering neuronal cell death pathways.[2][3] The two major isoforms in the brain, calpain-1 and calpain-2, have distinct and sometimes opposing roles. While calpain-1 is often associated with neuroprotective pathways, calpain-2 is predominantly linked to neurodegeneration.[4]

Reference Data: Concentrations of Other Calpain Inhibitors in Neuronal Models

Due to the limited availability of specific data for Z-Isoleucinamide, the following table summarizes the effective concentrations of other commonly used calpain inhibitors in neuronal cell culture models. This information can serve as a valuable reference for designing initial dose-response experiments for Z-Isoleucinamide.

| Calpain Inhibitor | Cell/Tissue Model | Effective Concentration | Reference |

| MDL-28170 | Mouse Model of Parkinson's Disease | Infusion | [1] |

| PD150606 | Cerebellar Granule Neurons | 20-40 µM | [2] |

| Calpain Inhibitor II | Organotypic Brain Slice Cultures | 1-4 µM | [4] |

| E64 | Hippocampal Cultures | Not specified | [3] |

| BDA-410 | SH-SY5Y cells | IC50 = 21.4 nM | [3] |

Disclaimer: The optimal concentration of Z-Isoleucinamide for inhibiting calpain in primary neurons has not been definitively established. The user should perform a dose-response experiment to determine the optimal working concentration for their specific experimental setup. A starting range of 1-50 µM is suggested based on the data for other peptide-based calpain inhibitors.